2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15995466
InChI: InChI=1S/C7H11N3O/c1-5-9-6(11)7(10-5)2-3-8-4-7/h8H,2-4H2,1H3,(H,9,10,11)
SMILES:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one

CAS No.:

Cat. No.: VC15995466

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one -

Specification

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 2-methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one
Standard InChI InChI=1S/C7H11N3O/c1-5-9-6(11)7(10-5)2-3-8-4-7/h8H,2-4H2,1H3,(H,9,10,11)
Standard InChI Key FKUAFFFWFLYUCX-UHFFFAOYSA-N
Canonical SMILES CC1=NC2(CCNC2)C(=O)N1

Introduction

2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one is a heterocyclic compound characterized by its spirocyclic structure, which includes three nitrogen atoms within the ring system. This unique arrangement contributes to its distinctive chemical properties and reactivity, making it a subject of interest in various scientific fields, particularly chemistry and pharmacology.

Synthesis and Chemical Reactions

The synthesis of 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one typically involves cyclization reactions. A common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions.

This compound can undergo several significant chemical reactions:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction can be performed using lithium aluminum hydride.

  • Cycloaddition: The compound can engage in cycloaddition reactions to form larger ring systems under suitable conditions.

Biological Activities and Applications

2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one has shown potential for inhibiting certain enzymes or receptors, contributing to its observed biological effects such as antimicrobial and anticancer activities.

The compound has diverse applications across several scientific domains:

  • Chemistry: Acts as a building block for synthesizing more complex heterocyclic compounds.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Ongoing research explores its use as a pharmaceutical intermediate.

  • Industry: Utilized in developing new materials with specific properties such as polymers and catalysts.

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